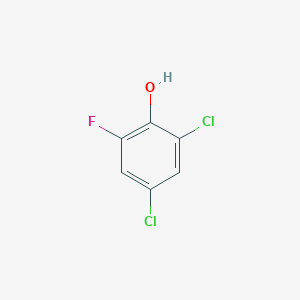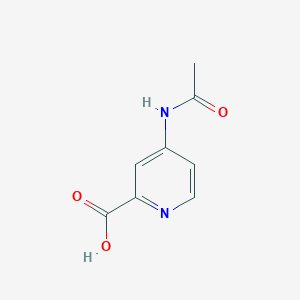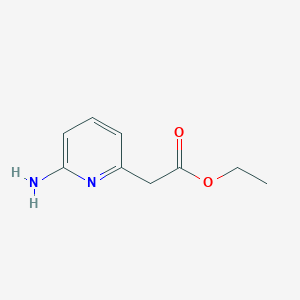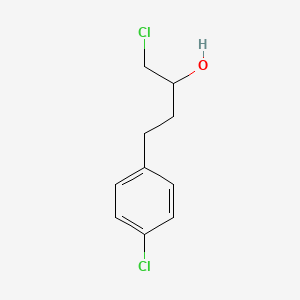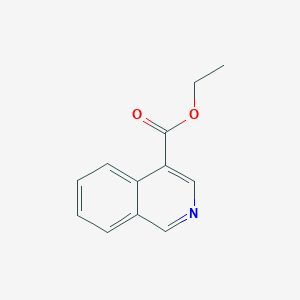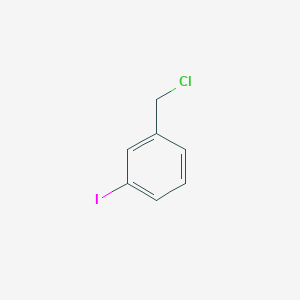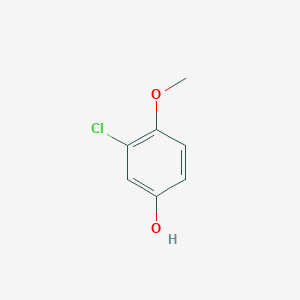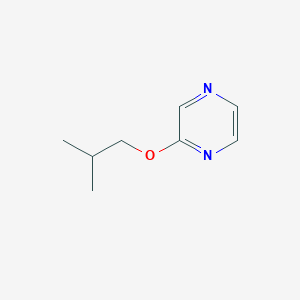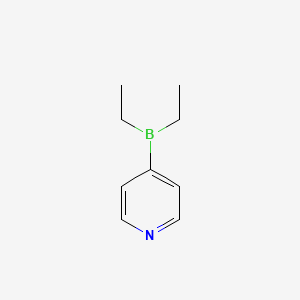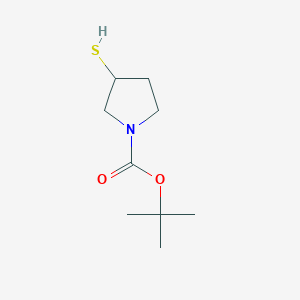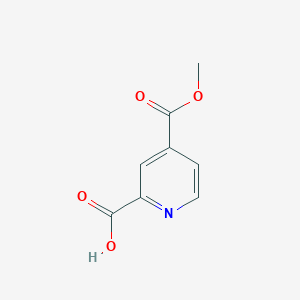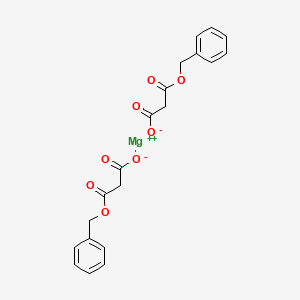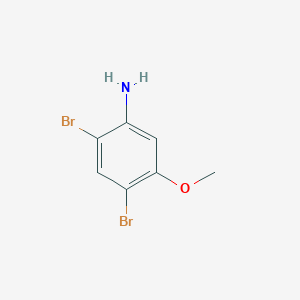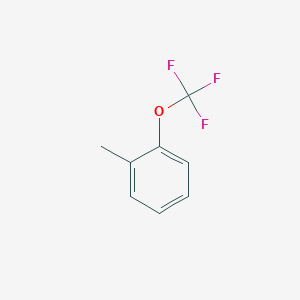
1-メチル-2-(トリフルオロメトキシ)ベンゼン
概要
説明
科学的研究の応用
1-Methyl-2-(trifluoromethoxy)benzene has diverse applications in scientific research:
作用機序
The trifluoromethoxy group in particular is an electron-withdrawing group, which could influence the compound’s reactivity and interactions with biological targets. For example, it might influence the compound’s ability to form hydrogen bonds or its lipophilicity, which could in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties .
Environmental factors such as temperature, pH, and the presence of other substances could potentially affect the stability and efficacy of 1-Methyl-2-(trifluoromethoxy)benzene. For instance, extreme temperatures or pH levels might affect the compound’s stability, while the presence of other substances might affect its solubility or reactivity .
生化学分析
Biochemical Properties
1-Methyl-2-(trifluoromethoxy)benzene plays a significant role in biochemical reactions due to its trifluoromethoxy group, which is known for its electron-withdrawing properties. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, leading to various biochemical effects.
Cellular Effects
1-Methyl-2-(trifluoromethoxy)benzene affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-2-(trifluoromethoxy)benzene involves its interaction with various biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, 1-Methyl-2-(trifluoromethoxy)benzene can induce changes in gene expression by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-2-(trifluoromethoxy)benzene can change over time. The compound is relatively stable under normal conditions, but it can degrade over time, leading to changes in its biochemical effects . Long-term exposure to the compound has been shown to affect cellular function, leading to changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 1-Methyl-2-(trifluoromethoxy)benzene vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant biochemical and physiological changes . For instance, high doses of the compound have been associated with toxic effects, including liver and kidney damage. Additionally, threshold effects have been observed, where the compound exhibits significant effects only above a certain dosage.
Metabolic Pathways
1-Methyl-2-(trifluoromethoxy)benzene is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, leading to various biochemical effects. Additionally, the compound can affect metabolic flux and metabolite levels by altering the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of 1-Methyl-2-(trifluoromethoxy)benzene within cells and tissues involve various transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues. Additionally, it can bind to specific proteins, affecting its localization and distribution within cells.
Subcellular Localization
The subcellular localization of 1-Methyl-2-(trifluoromethoxy)benzene is influenced by various factors, including targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, it has been shown to localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-bromotoluene reacts with trifluoromethoxide anion under specific conditions . Another approach involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group directly onto the aromatic ring .
Industrial Production Methods: Industrial production of 1-Methyl-2-(trifluoromethoxy)benzene often employs scalable synthetic routes that ensure high yield and purity. The use of advanced trifluoromethylation reagents and optimized reaction conditions are crucial for efficient production .
化学反応の分析
Types of Reactions: 1-Methyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized to form trifluoromethyl ketones under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Trifluoromethyl ketones.
Reduction: Simplified aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
類似化合物との比較
- 1-Methyl-4-(trifluoromethoxy)benzene
- 1-Methyl-3-(trifluoromethoxy)benzene
- 1-Methoxy-2-(trifluoromethyl)benzene
Uniqueness: 1-Methyl-2-(trifluoromethoxy)benzene is unique due to the specific positioning of the trifluoromethoxy group, which significantly influences its chemical properties and reactivity compared to its isomers . This positional difference can lead to variations in the compound’s behavior in chemical reactions and its interactions with biological systems .
特性
IUPAC Name |
1-methyl-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKPBFKOUVIQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545309 | |
| Record name | 1-Methyl-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42908-77-0 | |
| Record name | 1-Methyl-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


